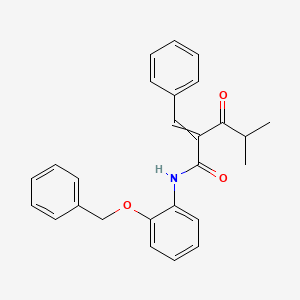
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural features, which include a trifluoromethyl group and a pyrrolidine ring, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride typically involves the enantioselective addition of a trifluoromethyl group to a pyrrolidine ring. One common method involves the use of organocatalysts to achieve high enantioselectivity. For example, the enantioselective Michael addition reactions of carboxylate-substituted enones with nitroalkanes can be employed to synthesize highly enantiomerically enriched pyrrolidine derivatives .
Industrial Production Methods
Industrial production of this compound often utilizes continuous flow protocols under mild conditions. This method allows for the rapid and scalable synthesis of chiral pyrrolidine derivatives with high yields and superior diastereocontrol . The use of microfluidic reactors in the scale-up process provides a throughput of several grams per hour, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, which can be further utilized in various synthetic applications.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidone-5-carboxylic acid: A chiral building block used in asymmetric synthesis.
Ethyl 2-oxopyrrolidine-3-carboxylate: Another pyrrolidine derivative with applications in organic synthesis.
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride: A similar compound with a different ester group.
Uniqueness
(S)-Methyl 2-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H11ClF3NO2 |
|---|---|
Molekulargewicht |
233.61 g/mol |
IUPAC-Name |
methyl (2S)-2-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-5(12)6(7(8,9)10)3-2-4-11-6;/h11H,2-4H2,1H3;1H/t6-;/m0./s1 |
InChI-Schlüssel |
RYMXOTPXTKYOLW-RGMNGODLSA-N |
Isomerische SMILES |
COC(=O)[C@@]1(CCCN1)C(F)(F)F.Cl |
Kanonische SMILES |
COC(=O)C1(CCCN1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![[3,4-Dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate](/img/structure/B13895115.png)
![7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B13895119.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)


![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
![7-chloro-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13895151.png)




![2-[4-(3-Phenylmethoxypropylsulfonyl)phenyl]acetic acid](/img/structure/B13895183.png)
